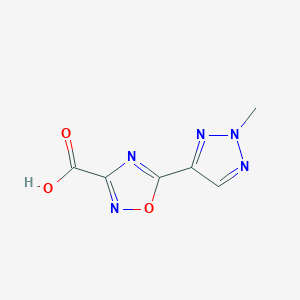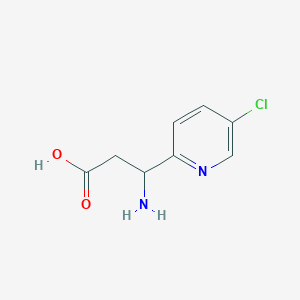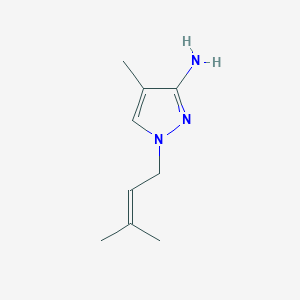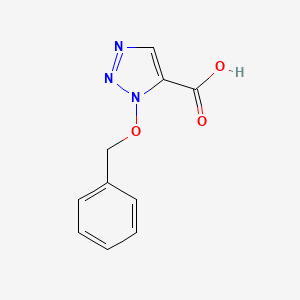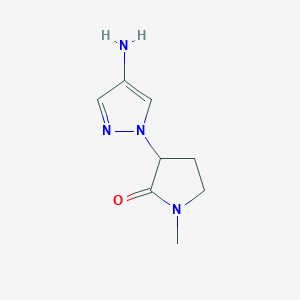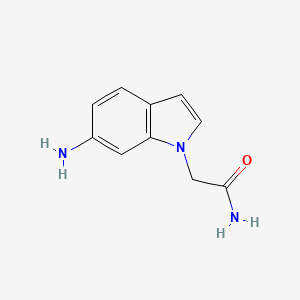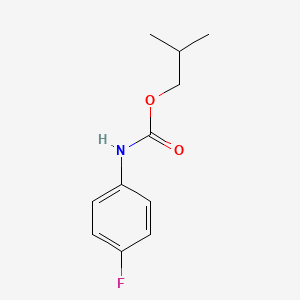![molecular formula C10H12N4 B13062866 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C10H12N4 It consists of an imidazole ring substituted with a 3-methylpyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 3-methylpyridine with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of 3-methylpyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring or the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated imidazole derivatives.
Scientific Research Applications
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the imidazole ring.
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of an imidazole ring.
Quinolinyl-pyrazoles: Contains a pyrazole ring fused with a quinoline ring .
Uniqueness
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of a pyridine and imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(3-methylpyridin-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-6-12-3-2-9(8)7-14-5-4-13-10(14)11/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
ZZXHYPXMUOIZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


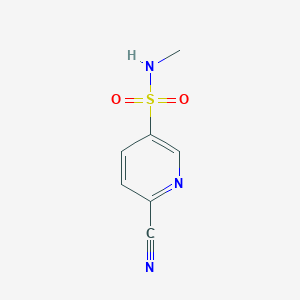

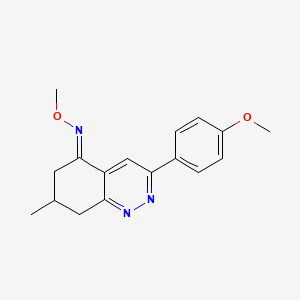
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
